molecular formula C16H10ClFN6O B2607962 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 892776-52-2

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2607962
CAS No.: 892776-52-2
M. Wt: 356.75
InChI Key: BZOFBMITBDHRFD-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the oxadiazole and triazole rings. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings .

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine stands out due to its combination of oxadiazole and triazole rings, which confer unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN6O/c17-10-6-4-9(5-7-10)15-20-16(25-22-15)13-14(19)24(23-21-13)12-3-1-2-11(18)8-12/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOFBMITBDHRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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